Zofenopril calcium

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: : La synthèse du zofénopril calcium implique plusieurs étapes, en commençant par les dérivés de pyrrolidine et de benzoylsulfanyl appropriés. Les étapes clés comprennent :

Formation du cycle pyrrolidine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction des groupes benzoylsulfanyl : Cette étape implique la réaction du dérivé pyrrolidine avec le chlorure de benzoyle en présence d'une base.

Formation du sel de calcium : L'étape finale implique la réaction de l'intermédiaire zofénopril avec des ions calcium pour former le sel de calcium.

Méthodes de production industrielle : : La production industrielle du zofénopril calcium suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique :

Synthèse en masse : Synthèse à grande échelle des dérivés de pyrrolidine et de benzoylsulfanyl.

Purification : Le produit brut est purifié en utilisant des techniques telles que la cristallisation et la chromatographie.

Formation du sel de calcium : L'intermédiaire zofénopril purifié est mis en réaction avec des ions calcium pour former le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le zofénopril calcium peut subir des réactions d'oxydation, en particulier au niveau du groupe sulfhydryle.

Réduction : Le composé peut être réduit en son sulfure correspondant.

Substitution : Le zofénopril calcium peut subir des réactions de substitution, en particulier au niveau du groupe benzoyle.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les alcools.

Principaux produits

Oxydation : Le principal produit est le sulfoxyde ou la sulfone correspondant.

Réduction : Le principal produit est le sulfure correspondant.

Substitution : Les principaux produits sont les dérivés substitués du zofénopril.

Applications de la recherche scientifique

Chimie : : Le zofénopril calcium est utilisé comme composé modèle dans des études impliquant des inhibiteurs de l'enzyme de conversion de l'angiotensine. Il est également utilisé dans le développement de nouvelles méthodologies de synthèse .

Biologie : : En recherche biologique, le zofénopril calcium est utilisé pour étudier les effets de l'inhibition de l'enzyme de conversion de l'angiotensine sur divers processus physiologiques, notamment la régulation de la pression artérielle et la fonction cardiaque .

Médecine : : Le zofénopril calcium est utilisé dans la recherche clinique pour évaluer son efficacité et sa sécurité dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque. Il est également utilisé dans des études examinant ses effets antioxydants et cardioprotecteurs .

Industrie : : Dans l'industrie pharmaceutique, le zofénopril calcium est utilisé dans le développement et la production de médicaments antihypertenseurs .

Mécanisme d'action

Le zofénopril calcium exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine, qui est responsable de la conversion de l'angiotensine I en angiotensine II. L'angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle. En inhibant cette enzyme, le zofénopril calcium réduit les niveaux d'angiotensine II, ce qui entraîne une vasodilatation et une diminution consécutive de la pression artérielle .

Cibles moléculaires et voies

Enzyme de conversion de l'angiotensine : La principale cible du zofénopril calcium.

Espèces réactives de l'oxygène : Le zofénopril calcium réduit la production d'espèces réactives de l'oxygène, contribuant à ses effets antioxydants.

Applications De Recherche Scientifique

Chemistry: : Zofenopril calcium is used as a model compound in studies involving angiotensin-converting enzyme inhibitors. It is also used in the development of new synthetic methodologies .

Biology: : In biological research, this compound is used to study the effects of angiotensin-converting enzyme inhibition on various physiological processes, including blood pressure regulation and cardiac function .

Medicine: : this compound is used in clinical research to evaluate its efficacy and safety in the treatment of hypertension and heart failure. It is also used in studies investigating its antioxidant and cardioprotective effects .

Industry: : In the pharmaceutical industry, this compound is used in the development and production of antihypertensive medications .

Mécanisme D'action

Zofenopril calcium exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .

Molecular Targets and Pathways

Angiotensin-Converting Enzyme: The primary target of this compound.

Reactive Oxygen Species: This compound reduces the production of reactive oxygen species, contributing to its antioxidant effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Énalapril : Un autre inhibiteur de l'enzyme de conversion de l'angiotensine utilisé dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque.

Lisinopril : Un inhibiteur de l'enzyme de conversion de l'angiotensine à action prolongée avec des applications similaires.

Ramipril : Un inhibiteur de l'enzyme de conversion de l'angiotensine avec des effets cardioprotecteurs.

Unicité : : Le zofénopril calcium est unique en raison de son groupe sulfhydryle, qui contribue à son activité antioxydante. Cela le différencie des autres inhibiteurs de l'enzyme de conversion de l'angiotensine qui ne possèdent pas ce groupe fonctionnel .

Activité Biologique

Zofenopril calcium is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. As a prodrug, it is converted in the body to its active form, zofenoprilat, which exhibits significant biological activity through various mechanisms. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data tables and case studies.

This compound functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing levels of angiotensin II, zofenopril leads to vasodilation, decreased blood pressure, and reduced workload on the heart. The active metabolite, zofenoprilat, has been shown to possess a high potency with an IC50 value of approximately 0.9 nM in heart tissue homogenates .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has increased oral absorption and enhanced tissue penetration compared to other ACE inhibitors like captopril. The conversion from prodrug to active metabolite occurs rapidly in cardiac tissues due to the presence of cardiac esterases .

Table 1: Comparative Pharmacokinetics of this compound and Other ACE Inhibitors

| Parameter | This compound | Captopril | Enalapril |

|---|---|---|---|

| Oral Bioavailability | High | Moderate | High |

| Time to Peak Concentration | 1-2 hours | 1 hour | 1 hour |

| Half-Life | 10-12 hours | 2-3 hours | 11 hours |

| Active Metabolite | Zofenoprilat | Captoprilat | Enalaprilat |

| IC50 (Heart Tissue) | 0.9 nM | 23 nM | 12 nM |

Cardioprotective Properties

This compound has demonstrated significant cardioprotective effects in various preclinical and clinical studies. Its unique sulfhydryl group contributes to antioxidant properties that improve endothelial function and reduce oxidative stress during ischemic events. In isolated perfused hearts, zofenopril exhibited superior recovery of cardiac function after ischemia/reperfusion injury compared to captopril .

Clinical Studies

- Heart Failure Management : A placebo-controlled study involving patients with acute myocardial infarction (AMI) showed that zofenopril significantly reduced the risk of severe chronic heart failure and death when administered within 24 hours of symptom onset. The cumulative reduction in risk was reported as follows:

- Long-term Outcomes : In a study with 1556 patients randomized to receive either zofenopril or placebo, the one-year mortality rate was significantly lower in the zofenopril group (10.0% vs. 14.1%) indicating sustained benefits beyond initial treatment .

Table 2: Summary of Clinical Outcomes with Zofenopril Treatment

| Outcome Measure | Zofenopril Group (%) | Placebo Group (%) | Risk Reduction (%) |

|---|---|---|---|

| Mortality Rate (1 Year) | 10.0 | 14.1 | 29 |

| Incidence of Acute LV Failure | Reduced by 63 | N/A | N/A |

| Reduction in Angina Episodes (Long-term) | 56 | N/A | N/A |

Propriétés

Numéro CAS |

81938-43-4 |

|---|---|

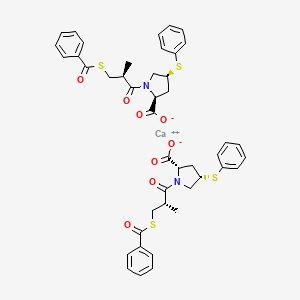

Formule moléculaire |

C44H44CaN2O8S4 |

Poids moléculaire |

897.2 g/mol |

Nom IUPAC |

calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2/t2*15-,18+,19+;/m11./s1 |

Clé InChI |

NSYUKKYYVFVMST-LETVYOFWSA-L |

SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |

SMILES isomérique |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |

SMILES canonique |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |

Apparence |

Solid powder |

Key on ui other cas no. |

81938-43-4 |

Pictogrammes |

Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SQ 26900 SQ 26991 SQ-26900 SQ-26991 Zofenil zofenopril zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer Zofil |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.